molecular formula C21H27BrN6O B6481453 3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine CAS No. 886897-46-7

3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine

Cat. No. B6481453
CAS RN: 886897-46-7
M. Wt: 459.4 g/mol
InChI Key: AXQNJMWLLYOAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine” is a complex organic molecule that contains several functional groups, including a bromobenzoyl group, two piperazine rings, and a pyridazine ring . These types of compounds are often synthesized for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as 1H-NMR and 13C-NMR . These techniques can provide information about the number and type of atoms in the compound, as well as their connectivity.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the bromobenzoyl group might undergo nucleophilic aromatic substitution reactions, while the piperazine rings might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the bromobenzoyl group might increase its density and boiling point, while the piperazine rings might make it more soluble in polar solvents .

Scientific Research Applications

Antimicrobial Activity

Compounds with a similar structure have been synthesized and tested for their antimicrobial activity . These compounds exhibited significant antibacterial and antifungal activity, comparable to standard drugs . The antimicrobial activity is often evaluated using in vitro tests against various bacterial and fungal strains .

Anti-tubercular Agents

Some compounds with a similar structure have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Among the tested compounds, several exhibited significant activity with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Neurotoxic Potentials

Research has been conducted to investigate the neurotoxic potentials of newly synthesized pyrazoline derivatives . This includes studying the effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain, in association with behavioral parameters and swimming potential .

Anticancer Activity

Coumarins and their derivatives, which have a similar structure to the compound you mentioned, have been reported to have anticancer activity . They have been isolated from a variety of plant sources and undergo extensive investigations aimed to evaluate their potential therapeutic applications .

AntiHIV Activity

Some coumarins have been reported to have antiHIV activity . The research and development of coumarins as potential drugs have been a focus of numerous efforts .

Anticoagulant Activity

Coumarins have also been reported to have anticoagulant activity . This makes them a potential candidate for the development of new drugs .

Future Directions

The future research on this compound would likely involve further exploration of its biological activities, potentially leading to the development of new pharmaceuticals .

properties

IUPAC Name

(4-bromophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN6O/c1-2-25-9-11-26(12-10-25)19-7-8-20(24-23-19)27-13-15-28(16-14-27)21(29)17-3-5-18(22)6-4-17/h3-8H,2,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQNJMWLLYOAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Bromobenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.